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(R)-4-Hydroxyphenylglycine - 25698-27-5

(R)-4-Hydroxyphenylglycine

Catalog Number: EVT-313991
CAS Number: 25698-27-5
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-Hydroxyphenylglycine is an important amino acid derivative that plays a significant role in various biochemical and synthetic processes. It is known for its structural similarity to phenylglycine, but with the addition of a hydroxyl group at the para position of the phenyl ring, which influences its chemical behavior and biological activity. This compound is particularly notable as an impurity in certain beta-lactam antibiotics, such as amoxicillin, and has implications for pharmaceutical quality control and synthesis efficiency.

Source

(R)-4-Hydroxyphenylglycine can be derived from natural sources or synthesized through various chemical methods. It is often obtained from the racemic mixture of 4-hydroxyphenylglycine through resolution techniques, which separate the desired enantiomer from its counterpart.

Classification

(R)-4-Hydroxyphenylglycine is classified as a non-proteinogenic amino acid. It belongs to the family of phenylglycines, which are characterized by their aromatic side chains. This compound is also categorized under chiral compounds due to its specific stereochemistry.

Synthesis Analysis

Methods

The synthesis of (R)-4-Hydroxyphenylglycine can be achieved through several methods:

  1. Chemical Synthesis: Traditional chemical methods involve the use of starting materials such as 4-hydroxybenzaldehyde and glycine. The reaction typically follows a Strecker synthesis pathway, where cyanide is added to the aldehyde in an ammonium buffer, leading to the formation of the amino acid.
  2. Enzymatic Synthesis: Recent advancements have introduced chemoenzymatic methods that utilize recombinant Escherichia coli strains expressing specific enzymes to catalyze the conversion of precursors into (R)-4-Hydroxyphenylglycine with high enantioselectivity. This method often combines a nitrilase reaction with traditional synthetic pathways to enhance yield and purity .
  3. Resolution Techniques: The racemic mixture of 4-hydroxyphenylglycine can be resolved into its enantiomers using preferential crystallization techniques, where one enantiomer crystallizes preferentially from a solution containing both forms .

Technical Details

  • Solvents Used: Common solvents include water, methanol, and various organic solvents like acetone or ethanol.
  • Temperature Control: Reactions are typically conducted at elevated temperatures (40°-100°C) to facilitate solubility and reaction kinetics .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 181.19 g/mol.
  • Melting Point: Varies depending on purity but typically around 200-205°C.
  • Crystallography: X-ray powder diffraction studies indicate that (R)-4-Hydroxyphenylglycine forms crystalline structures with specific d-spacing values that are indicative of its purity and crystallinity .
Chemical Reactions Analysis

Reactions

(R)-4-Hydroxyphenylglycine participates in various chemical reactions typical for amino acids:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Racemization: The compound is prone to racemization under basic conditions due to its structural characteristics, which can complicate synthesis processes .

Technical Details

  • Conditions for Reactions: Reactions often require controlled pH and temperature conditions to minimize racemization and maximize yield.
  • Catalysts: Enzymatic reactions may utilize specific biocatalysts to enhance selectivity towards (R)-4-Hydroxyphenylglycine.
Mechanism of Action

The mechanism through which (R)-4-Hydroxyphenylglycine exerts its effects primarily involves interactions with biological systems:

  1. Biological Activity: It may function as a neurotransmitter or modulator in various biochemical pathways due to its structural similarity to other amino acids.
  2. Enzyme Interaction: The presence of the hydroxyl group allows for hydrogen bonding and enhances interactions with enzymes involved in metabolic pathways.

Data

Studies suggest that (R)-4-Hydroxyphenylglycine may influence neurotransmitter systems, although detailed mechanisms remain an area of ongoing research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels which may lead to degradation or racemization.
  • Reactivity: Reacts with acids and bases; forms salts with strong acids.

Relevant analyses include thermogravimetric analysis which indicates thermal stability up to certain temperatures before decomposition occurs .

Applications

(R)-4-Hydroxyphenylglycine has several scientific uses:

  1. Pharmaceutical Industry: As an impurity in beta-lactam antibiotics, understanding its properties aids in quality control during drug synthesis.
  2. Research Applications: Used in biochemical research for studying amino acid interactions and enzyme kinetics.
  3. Synthesis of Peptides: Serves as a building block in peptide synthesis due to its ability to form stable peptide bonds.
Biosynthesis Pathways and Enzymatic Mechanisms of (R)-4-Hydroxyphenylglycine

Shikimate Pathway Integration and Precursor Supply Regulation

The biosynthesis of (R)-4-hydroxyphenylglycine (R-HPG) is inextricably linked to the shikimate pathway, which generates aromatic amino acid precursors in bacteria, plants, and fungi. In actinobacteria, erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) are condensed by 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (DAHPS) to initiate aromatic compound biosynthesis. Chorismate, the pathway's end product, undergoes rearrangement via chorismate mutase (CM) to yield prephenate—the immediate precursor for HPG synthesis [1] [9].

Regulation of precursor flux is critical for efficient R-HPG production. Feedback inhibition by aromatic amino acids (e.g., tyrosine, phenylalanine) at key enzymatic nodes (DAHPS, CM) tightly controls carbon allocation. Engineering efforts in Streptomyces and Escherichia coli have focused on expressing feedback-resistant mutants (e.g., ARO4K221L, ARO7G141S) to deregulate these choke points. For instance, CRISPR-mediated integration of these mutant alleles in Kluyveromyces marxianus increased shikimate pathway flux by >50%, elevating phenylglycine precursor availability [2] [4].

Table 1: Key Enzymes Regulating Shikimate Pathway Flux for R-HPG Biosynthesis

EnzymeFunctionRegulatory MechanismEngineering Strategy
DAHPSCondenses E4P and PEP to DAHPInhibited by Tyr/PheExpression of ARO4K221L mutant
Chorismate MutaseConverts chorismate to prephenateInhibited by Phe/TyrExpression of ARO7G141S mutant
Prephenate DehydrogenaseOxidizes prephenate to 4-hydroxyphenylpyruvateInhibited by TyrOverexpression with strong promoters

Enzymatic Cascades: Prephenate Dehydrogenase and Hydroxymandelate Synthase

Prephenate is channeled into R-HPG biosynthesis through a conserved four-enzyme cascade:

  • Prephenate dehydrogenase catalyzes the NAD+-dependent oxidation of prephenate to 4-hydroxyphenylpyruvate (4-HPP) [9].
  • 4-Hydroxymandelate synthase (HmaS), a thiamine diphosphate (ThDP)-dependent enzyme, converts 4-HPP into 4-hydroxymandelate using molecular oxygen and glycine as co-substrates. HmaS exhibits structural plasticity to accommodate aromatic α-keto acids, though its activity toward 4-HPP is rate-limiting in Amycolatopsis orientalis [3] [9].
  • 4-Hydroxymandelate oxidase (Hmo) further oxidizes 4-hydroxymandelate to 4-hydroxyphenylglyoxylate (HPGA), generating H2O2 as a cytotoxic byproduct. This necessitates catalase co-expression to prevent cellular damage [3].
  • L-4-hydroxyphenylglycine transaminase (HpgT) or engineered DAPDH variants aminate HPGA to yield R-HPG. The native transaminase route suffers from equilibrium constraints, whereas reductive amination by meso-diaminopimelate dehydrogenase (DAPDH) is irreversible and stereospecific [3] [7].

Table 2: Enzymatic Cascade for R-HPG Biosynthesis

EnzymeReaction CatalyzedCofactorsLimitations
Prephenate DehydrogenasePrephenate → 4-HPPNAD+Feedback inhibition by Tyr
HmaS4-HPP → 4-HydroxymandelateThDP, O2, GlycineLow catalytic efficiency (kcat/Km < 103 M-1s-1)
Hmo4-Hydroxymandelate → HPGAFAD, O2H2O2 production requires detoxification
DAPDH (engineered)HPGA → R-HPGNADPH, NH4+Low native activity toward HPGA

Transamination Processes and Nitrogen Donor Specificity in HPG Formation

The terminal amination step exhibits mechanistic divergence across bacterial taxa. In glycopeptide antibiotic (GPA) producers like Amycolatopsis, HpgT catalyzes a PLP-dependent transamination, transferring the amino group from L-glutamate or L-tyrosine to HPGA. HpgT displays strict nitrogen donor specificity, with L-tyrosine (Km ≈ 0.2 mM) being 5-fold more efficient than L-glutamate. This preference aligns with cellular tyrosine abundance during secondary metabolism [9].

However, the equilibrium constant of HpgT favors HPGA synthesis over R-HPG formation, necessitating high donor amino acid concentrations. To circumvent this, DAPDH-based pathways have been engineered. DAPDH from Corynebacterium glutamicum (CgDAPDH) and Prevotella timonensis (PtDAPDH) aminate HPGA directly using ammonia and NADPH. Wild-type DAPDHs exhibit negligible activity toward bulky substrates like HPGA (kcat/Km < 0.1 s-1·mM-1). Protein engineering via conformation rotation strategies yielded variant CgDAPDHBC621/D120S/W144S/I169P, increasing HPGA amination efficiency 625-fold by optimizing hydride transfer distance and substrate pocket geometry [3] [7].

Evolutionary Divergence of Biosynthetic Gene Clusters in Actinobacteria

R-HPG biosynthetic genes (e.g., hmaS, hmo, hpgT) reside within nonribosomal peptide synthetase (NRPS) clusters in actinobacteria, exhibiting significant evolutionary divergence. Comparative genomics of GPA producers (Amycolatopsis, Streptomyces toyocaensis) reveals:

  • Horizontal gene transfer: hpg clusters share synteny with phenylpropanoid pathways in plants, suggesting ancient transfer events [1].
  • Module shuffling: The hmaS gene in Streptomyces spp. contains unique insertion domains absent in Amycolatopsis, enhancing substrate channeling efficiency [4].
  • Gene loss events: Type V GPA pathways (e.g., for corbomycin) retain dpg (3,5-dihydroxyphenylglycine) genes but lack hpg oxidoreductases, indicating pathway specialization [4].

These adaptations correlate with ecological niches. Soil-dwelling Streptomyces exhibit expanded hpg clusters (≥8 genes) with embedded regulators, while marine actinobacteria harbor minimal operons (4–5 genes), possibly due to metabolic burden constraints. The GPA heterologous expression (GPAHex) platform exploits this divergence, using S. coelicolor chassis strains with refactored shikimate pathways to express cryptic clusters, boosting corbomycin titers 15-fold (>60 mg/L) [4].

Regulatory Networks Controlling Aromatic Amino Acid Feedback Inhibition

Flux toward R-HPG is tightly regulated via allosteric inhibition and transcriptional repression. Key regulatory nodes include:

  • DAHPS inhibition: Tyr and Phe bind distinct allosteric sites on DAHPS isoforms, reducing activity >90% at physiological concentrations. GPA producers encode multiple DAHPS paralogs with differing sensitivity, enabling pathway fine-tuning [1] [4].
  • Arogenate dehydrogenase control: In Streptomyces, Tyr-mediated feedback inhibits this enzyme, diverting flux toward HPG. Expressing feedback-resistant mutants (e.g., Tyr347Ala) increased intracellular 4-HPP pools by 3.5-fold [2].
  • Global nitrogen regulation: Nitrogen limitation activates GlnR-mediated repression of hpgT, prioritizing primary metabolism. This is overcome in GPA producers by embedding GlnR-binding sites distal to hpg promoters [4].

Metabolic engineering has leveraged these insights. In K. marxianus, combinatorial expression of feedback-resistant ARO4K221L and ARO7G141S under high-activity promoters (PKmTDH3) increased phenylglycine titers to 766 mg/L. CRISPR-Cas9-mediated integration ensured stable expression without plasmid-based auxotrophy [2]. Notably, glyphosate herbicide inhibits EPSPS in the shikimate pathway, causing shikimate accumulation in gut bacteria—a proof-of-concept for targeted flux disruption [10].

Properties

CAS Number

25698-27-5

Product Name

(R)-4-Hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

DQLYTFPAEVJTFM-SSDOTTSWSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C(=O)O)N

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